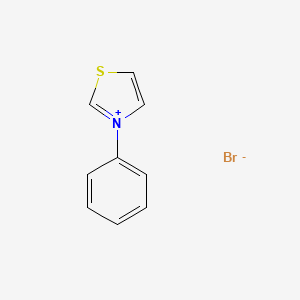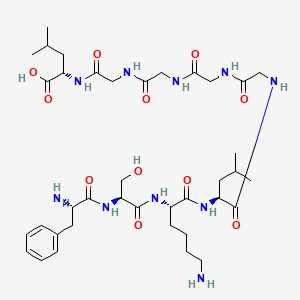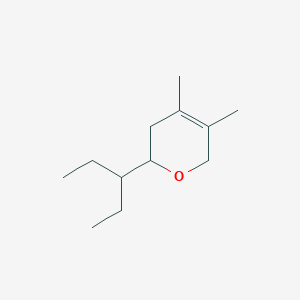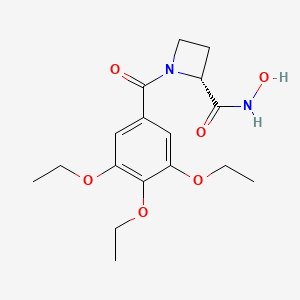
Thiazolium, 3-phenyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolium, 3-phenyl-, bromide is a heterocyclic compound that belongs to the thiazolium family. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, with a phenyl group attached to the third position and a bromide ion as the counterion. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazolium, 3-phenyl-, bromide can be synthesized through several methods. One common approach is the quaternization of thiazole derivatives. This involves the reaction of thiazole with phenacyl bromide under mild conditions. The reaction typically takes place in a polar solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the thiazolium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, solvent choice, and reaction time to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Thiazolium, 3-phenyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different thiazolium salts.
Oxidation and Reduction Reactions: The thiazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Cyclization Reactions: Thiazolium salts can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as halides, alkoxides, and amines, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles can yield a variety of thiazolium salts with different counterions.
Scientific Research Applications
Thiazolium, 3-phenyl-, bromide has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds and as a catalyst in organic reactions.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Thiazolium derivatives are explored for their potential therapeutic applications, including as anticancer and antiviral agents.
Industry: It is used in the development of ionic liquids, which have applications as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of thiazolium, 3-phenyl-, bromide involves its interaction with various molecular targets. The thiazole ring can participate in electron transfer reactions, influencing biochemical pathways and enzyme activities. The phenyl group enhances its ability to interact with hydrophobic regions of biological molecules, potentially affecting their function.
Comparison with Similar Compounds
Imidazolium Salts: Structurally similar to thiazolium salts but with a nitrogen atom replacing the sulfur atom in the ring.
Pyridinium Salts: Contain a nitrogen atom in a six-membered aromatic ring.
Quaternary Ammonium Salts: Feature a positively charged nitrogen atom with four substituents.
Uniqueness: Thiazolium, 3-phenyl-, bromide is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior and catalytic activity.
Properties
CAS No. |
875785-14-1 |
|---|---|
Molecular Formula |
C9H8BrNS |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
3-phenyl-1,3-thiazol-3-ium;bromide |
InChI |
InChI=1S/C9H8NS.BrH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-8H;1H/q+1;/p-1 |
InChI Key |
XUMWDPHRECBDLD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CSC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl-](/img/structure/B12607690.png)


![(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid](/img/structure/B12607725.png)
![2-[Methyl(2-phenylethyl)amino]benzamide](/img/structure/B12607735.png)


![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B12607753.png)

![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)
